molecular formula C19H17N3O2 B2547357 Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-26-0

Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2547357
CAS No.: 2034328-26-0
M. Wt: 319.364
InChI Key: IJNLUWLQZZIVEJ-UHFFFAOYSA-N
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Description

Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a quinoline moiety, and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanone with 3-(quinolin-2-yloxy)pyrrolidine under specific conditions. The reaction often requires a catalyst and may involve steps such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl ketones, while reduction can produce pyridin-2-yl alcohols .

Scientific Research Applications

Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the biological context and the specific targets .

Comparison with Similar Compounds

Uniqueness: Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

pyridin-2-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(17-7-3-4-11-20-17)22-12-10-15(13-22)24-18-9-8-14-5-1-2-6-16(14)21-18/h1-9,11,15H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNLUWLQZZIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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